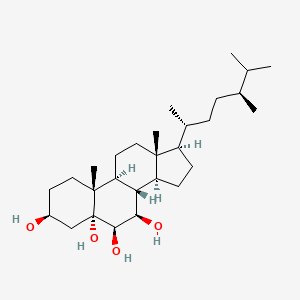
Ammonium lactate
Overview
Description
Ammonium lactate is a compound of ammonium and lactic acid, and is used in a variety of applications such as topical medications, skin care products, and pharmaceuticals. It is a white to off-white crystalline powder with a slight odor, and is soluble in water. This compound has a molecular weight of 131.1 g/mol and a melting point of approximately 150°C. It is a weak acid and is used as a buffering agent in cosmetics and pharmaceuticals.
Scientific Research Applications
Biotechnology and Bioengineering : Ammonium lactate is used for in-situ removal of cellular wastes like ammonium and lactate from suspension hybridoma cultures. This enhances cell growth and productivity (Chang, Grodzinsky, & Wang, 1995).
Dermatology : It's effective in treating skin conditions. For example, 12% this compound lotion significantly reduced the height of seborrheic keratoses (Klaus, Wehr, Rogers, Russell, & Krochmal, 1990), and showed greater effectiveness than 5% lactic acid lotion in reducing xerosis severity (Rogers, Callen, Wehr, & Krochmal, 1989).
Animal Feed Production : this compound is used in the production of fermented ammoniated condensed whey permeate (FACWP), a promising animal feed (Mulligan, Safi, & Groleau, 1991).
Biodegradable Polymers : Its use in the production of lactic acid-based biodegradable polymers and large-tonnage chemical products from renewable sources is significant (Kozlovskiy, Shvets, & Kuznetsov, 2017).
Neurochemistry : Research in neurochemistry indicates effects of ammonium on energy metabolism and intracellular pH in the brain (Kauppinen, Williams, Brooks, & Bachelard, 1991).
Clinical Dermatology : A study showed that 40% urea and 12% this compound are effective in treating xerosis, a condition of dry skin (Ademola, Frazier, Kim, Theaux, & Saudez, 2002).
Mechanism of Action
Target of Action
Ammonium lactate, the ammonium salt of lactic acid, primarily targets the outermost layer of the skin . It is used as a skin moisturizer lotion to treat dry, scaly, itchy skin .
Mode of Action
This compound works by increasing skin hydration . It is an alpha-hydroxy acid, a normal constituent of tissues and blood . The alpha-hydroxy acids (and their salts) may act as humectants when applied to the skin . This property may influence hydration of the stratum corneum . In addition, lactic acid, when applied to the skin, may act to decrease corneocyte cohesion .
Biochemical Pathways
It is known that lactic acid, a component of this compound, plays a crucial role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses .
Pharmacokinetics
In vitro study of percutaneous absorption of this compound lotion, 12% using human cadaver skin indicates that approximately 5.8% of the material was absorbed after 68 hours .
Result of Action
This compound hydrates the outermost skin layer and promotes skin moisturizing for a prolonged time . It also prevents keratinization of the epidermal skin layer, which keeps skin smoother and hydrated for a longer time .
Action Environment
Environmental factors can influence the action of this compound. For instance, exposure to sunlight or artificial UV rays, such as sunlamps or tanning beds, should be avoided as this compound makes skin more sensitive to sunlight, and skin is more likely to sunburn .
Biochemical Analysis
Biochemical Properties
Ammonium lactate plays a significant role in biochemical reactions, particularly in the hydration of the stratum corneum. It acts as a humectant, which means it helps to retain moisture in the skin by attracting water molecules. This property is largely due to the lactic acid component, which is an alpha-hydroxy acid. When applied to the skin, this compound decreases corneocyte cohesion, leading to improved skin hydration and texture . The compound interacts with various enzymes and proteins, including lactate dehydrogenase, which catalyzes the conversion of lactate to pyruvate in metabolic pathways .
Cellular Effects
This compound influences various cellular processes, particularly in skin cells. It enhances cell turnover and promotes the shedding of dead skin cells, leading to smoother and more hydrated skin. The compound also affects cell signaling pathways involved in skin hydration and barrier function. By decreasing corneocyte cohesion, this compound facilitates the natural exfoliation process, which can improve the overall appearance and health of the skin . Additionally, it has been observed to impact gene expression related to skin hydration and repair mechanisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The lactic acid component acts as a humectant, attracting water molecules to the skin and enhancing hydration. It also decreases corneocyte cohesion by breaking down the bonds between dead skin cells, facilitating their removal. This compound may also interact with lactate dehydrogenase, influencing the conversion of lactate to pyruvate and affecting cellular metabolism . These interactions contribute to the compound’s moisturizing and exfoliating properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease with prolonged exposure to air and light. Studies have shown that this compound maintains its moisturizing and exfoliating properties for several weeks when stored properly. Long-term exposure to environmental factors can lead to degradation and reduced effectiveness . In vitro studies have demonstrated that this compound continues to promote skin hydration and cell turnover over extended periods, although the rate of these effects may diminish over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to effectively hydrate the skin and promote cell turnover without causing significant adverse effects. At high doses, this compound can cause skin irritation and redness, particularly in sensitive areas . Animal studies have also indicated that excessive use of this compound can lead to toxicity and adverse effects on cellular function . It is important to use the compound within recommended dosage ranges to avoid potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with lactate dehydrogenase. This enzyme catalyzes the conversion of lactate to pyruvate, which is a key step in glycolysis and the citric acid cycle. The presence of this compound can influence metabolic flux and metabolite levels, particularly in tissues with high metabolic activity . Additionally, the compound may affect the balance of other metabolites, such as glucose and amino acids, by altering the activity of enzymes involved in their metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes and is likely transported by specific lactate transporters. Once inside the cells, this compound can accumulate in the cytoplasm and interact with intracellular proteins and enzymes . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . These factors determine the localization and accumulation of this compound in different tissues.
Subcellular Localization
This compound’s subcellular localization is primarily in the cytoplasm, where it interacts with various enzymes and proteins. The compound does not have specific targeting signals or post-translational modifications that direct it to particular organelles. Its presence in the cytoplasm allows it to participate in metabolic processes and influence cellular functions . The effects of this compound on cellular activity are largely dependent on its concentration and the presence of interacting biomolecules .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ammonium lactate involves the reaction between lactic acid and ammonium hydroxide.", "Starting Materials": [ "Lactic acid", "Ammonium hydroxide" ], "Reaction": [ "Mix lactic acid and ammonium hydroxide in a reaction vessel", "Heat the mixture to a temperature of 60-70°C", "Maintain the temperature for 2-3 hours", "Cool the mixture to room temperature", "Filter the resulting solution to obtain Ammonium lactate", "Dry the Ammonium lactate to obtain the final product" ] } | |
| 515-98-0 | |
Molecular Formula |
C3H9NO3 |
Molecular Weight |
107.11 g/mol |
IUPAC Name |
azane;2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H6O3.H3N/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);1H3 |
InChI Key |
RZOBLYBZQXQGFY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)[O-])O.[NH4+] |
Canonical SMILES |
CC(C(=O)O)O.N |
density |
1.2 at 59 °F (USCG, 1999) - Denser than water; will sink |
| 515-98-0 | |
physical_description |
Ammonium lactate appears as white solid or liquid. Has no odor. Sinks and mixes with water. (USCG, 1999) Liquid White solid or liquid; Odorless; [CHRIS] 68-72% Aqueous solution: Light yellow liquid; [PURAC Bioquimica MSDS] |
Pictograms |
Irritant |
synonyms |
2 Hydroxypropanoic Acid 2 Hydroxypropionic Acid 2-Hydroxypropanoic Acid 2-Hydroxypropionic Acid Ammonium Lactate D Lactic Acid D-Lactic Acid L Lactic Acid L-Lactic Acid Lactate Lactate, Ammonium Lactic Acid Propanoic Acid, 2-Hydroxy-, (2R)- Propanoic Acid, 2-Hydroxy-, (2S)- Sarcolactic Acid |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

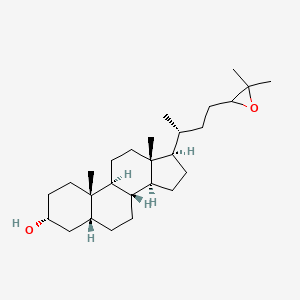
![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-(2,4,4-trimethyl-3-oxido-1,3-oxazolidin-2-yl)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194310.png)
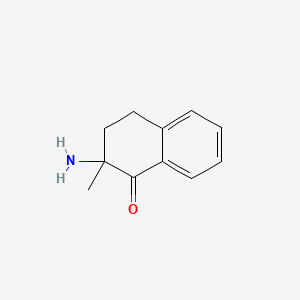
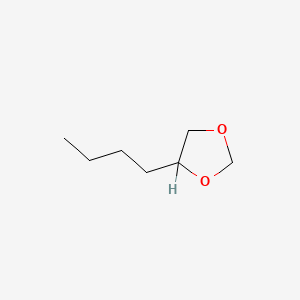
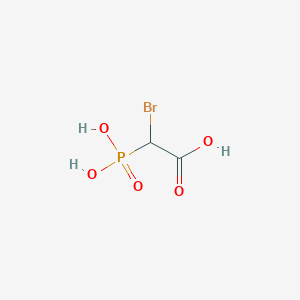
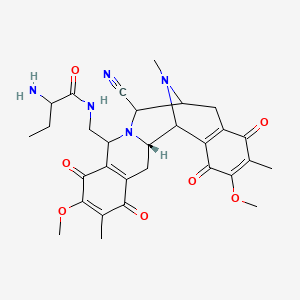
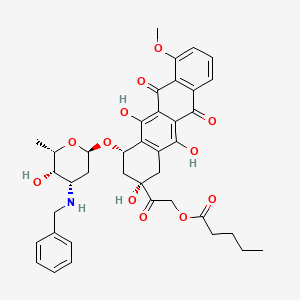
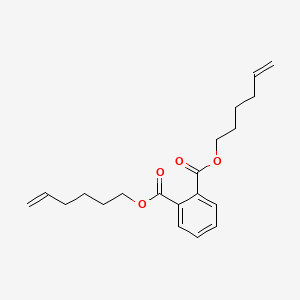

![2-(4-Hydroxyphenyl)-1,2-dihydro-3h-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B1194325.png)
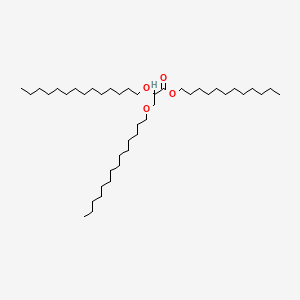
![3-({1-[2-(3,4-Dimethoxyphenyl)ethyl]piperidin-3-yl}methyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1194329.png)
